7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid
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Overview
Description
7-Aminobicyclo[221]heptane-7-carboxylic acid is a bicyclic compound with a carboxylic acid group and an amino group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or a derivative thereof.
Functionalization: The norbornene ring is functionalized to introduce the carboxylic acid group. This can be achieved through oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Amination: The carboxylic acid group is then converted to an amino group through amination reactions. This can be done using reagents like ammonia (NH₃) or an amine source under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like nitric acid (HNO₃).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, HNO₃
Reduction: LiAlH₄, hydrogen gas (H₂) with a catalyst
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Alcohol Derivatives: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate
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Properties
CAS No. |
71046-22-5 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
7-aminobicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)5-1-2-6(8)4-3-5/h5-6H,1-4,9H2,(H,10,11) |
InChI Key |
FJSBTBMXYJSJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2(C(=O)O)N |
Origin of Product |
United States |
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